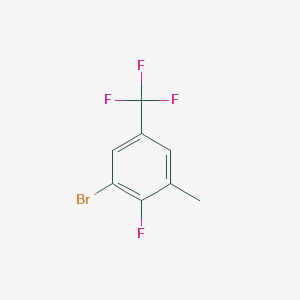

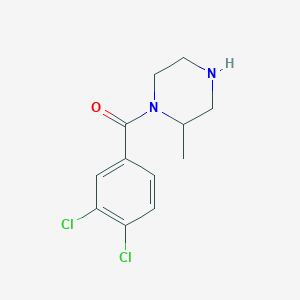

1-Bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

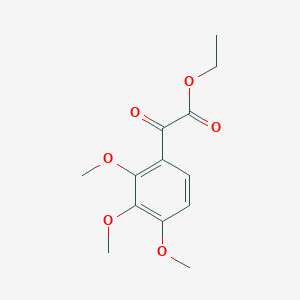

1-Bromo-3-fluoro-5-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7H3BrF4 . It has an average mass of 242.996 Da and a monoisotopic mass of 241.935425 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1,3,5-tris(trifluoromethyl)benzene has been synthesized by reacting benzene-1,3,5-tricarboxylic acid with SF4 . Another method involves treating 1-nitro-3-trifluoro-methyl-benzene with a brominating agent, preferably 1,3-dibromo-5,5-dimethylhydantoin, in the presence of a strong acid, preferably concentrated sulfuric acid, in an inert solvent, preferably dichloromethane .Molecular Structure Analysis

The molecular structure of 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene can be analyzed using its molecular formula, C7H3BrF4 . The structure can also be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene can be inferred from its molecular formula, C7H3BrF4 . It has an average mass of 242.996 Da and a monoisotopic mass of 241.935425 Da .Aplicaciones Científicas De Investigación

Versatile Starting Material for Organometallic Synthesis

1-Bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene serves as a versatile starting material in organometallic chemistry. It has been successfully utilized for the preparation of synthetically useful reactions through intermediates such as phenylmagnesium, phenyllithium, and phenylcopper. These intermediates facilitate various synthesis processes, indicating the compound's significant role in expanding organometallic synthetic methodologies Porwisiak & Schlosser, 1996.

Radiosynthesis for Bifunctional Labeling Agents

The compound's bromo analogue has been pivotal in the radiosynthesis of 1-[18F]fluoromethyl-4-methyl-benzene. Through nucleophilic substitution reactions with [18F]fluoride on its dihalo analogues, a series of o-, m-, or p-substituted 1-halomethyl-[18F]fluoromethyl-benzenes were prepared. These serve as new prospective bifunctional labeling agents, showcasing the compound's utility in developing tools for molecular imaging and diagnostic applications Namolingam et al., 2001.

Facilitating the Synthesis of Fluorine-Containing Compounds

The compound has also been instrumental in the synthesis of fluorine-containing phenylacetylenes, a class of compounds with significant chemical interest due to their unique properties and potential applications. Through a method that introduces the ethynyl group using 1,1-dichloro-2,2-difluoroethene, researchers were able to prepare phenylacetylenes with various fluoro- or trifluoromethyl substituents, demonstrating the compound's utility in fluorine chemistry Kodaira & Okuhara, 1988.

Propiedades

IUPAC Name |

1-bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4/c1-4-2-5(8(11,12)13)3-6(9)7(4)10/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBZAPXTJJNPMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol hydrochloride](/img/structure/B6328948.png)

![5-{2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine citrate](/img/structure/B6328987.png)

![3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid](/img/structure/B6328990.png)

![2-Methyl-1-{[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6329014.png)